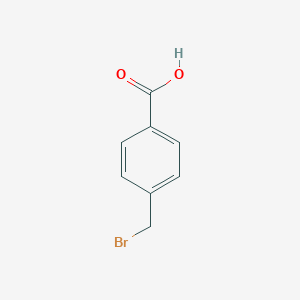

4-(Bromomethyl)benzoic acid

Übersicht

Beschreibung

4-(Bromomethyl)benzoic acid is an organic compound with the molecular formula C8H7BrO2. It is characterized by a bromomethyl group attached to the benzene ring at the para position relative to the carboxylic acid group. This compound is a white to beige crystalline powder and is soluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)benzoic acid can be synthesized from p-toluic acid through a bromination reaction. The process involves the use of N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator in a solvent like chlorobenzene. The reaction is typically carried out under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using similar reagents and conditions. The process involves the bromination of p-toluic acid with N-bromosuccinimide in the presence of a radical initiator such as benzoyl peroxide. The reaction mixture is heated under reflux to ensure complete conversion of the starting material .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution with various nucleophiles, enabling diverse derivatization:

a. Amine Substitution

Reaction with amines (e.g., N-methylpiperazine) in n-butanol with potassium carbonate yields 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride. This reaction is critical in synthesizing pharmaceutical intermediates, achieving 63% yield after recrystallization (purified via ethyl acetate) .

b. Azide Formation

Treatment with sodium azide in DMF/water (4:1) produces 4-(azidomethyl)benzoic acid. This intermediate is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole-linked compounds, pivotal in drug discovery .

Reaction Conditions

| Nucleophile | Solvent | Catalyst/Temperature | Yield |

|---|---|---|---|

| N-methylpiperazine | n-butanol | K₂CO₃, RT, 12 hrs | 63% |

| Sodium azide | DMF/H₂O | CuSO₄, RT, 1 hr | 75% |

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation:

a. Ester Synthesis

Benzyl esters are formed via reaction with benzyl alcohol under acidic conditions. For example, benzyl 4-(bromomethyl)benzoate is synthesized using chlorobenzene as a solvent, achieving yields up to 95% .

b. Amide Formation

In pharmaceutical applications, 4-(bromomethyl)benzoic acid reacts with amines to form antihypertensive agents like eprosartan. The process involves activating the carboxylic acid group with coupling reagents (e.g., EDCI or HOBt) .

Nitration Reactions

Nitration with nitric acid introduces nitro groups to the aromatic ring. For example, treatment of 4-bromo-p-toluic acid with HNO₃ yields 3-nitro-4-bromomethyl benzoic acid, a precursor for explosives and dyes .

Key Data

-

Reagent: Concentrated HNO₃

-

Product: 3-Nitro-4-bromomethyl benzoic acid

Photochemical and Radical Reactions

Radical-initiated bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in chlorobenzene generates this compound from p-toluic acid. This method achieves 64–95% yield under reflux .

Mechanism

Wissenschaftliche Forschungsanwendungen

Synthesis of Eprosartan

One of the primary applications of 4-(Bromomethyl)benzoic acid is as an intermediate in the synthesis of Eprosartan, an angiotensin II receptor antagonist used for treating hypertension. The synthesis pathway typically involves the bromomethylation of benzoic acid derivatives, leading to compounds that can be further modified to produce Eprosartan .

Photosensitizer Production

This compound is also utilized in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer used in photodynamic therapy for cancer treatment. This application highlights the compound's role in advancing cancer therapies through its incorporation into larger molecular frameworks that exhibit enhanced therapeutic properties .

Chemical Modifications

The compound serves as a precursor for various chemical modifications, including the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids. These derivatives are important in developing new materials and biologically active compounds .

Synthesis of Ligands

This compound has been employed in synthesizing ligands for metal complexes, which are crucial in catalysis and materials science. For instance, it can be reacted with azides to form triazole-containing compounds that serve as ligands in coordination chemistry .

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)benzoic acid involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. In biological systems, it can modify biomolecules through nucleophilic substitution reactions, thereby altering their function and activity .

Vergleich Mit ähnlichen Verbindungen

4-Methylbenzoic acid: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

4-Bromo-2-methylbenzoic acid: Contains a bromine atom at the ortho position relative to the carboxylic acid group, leading to different reactivity and properties.

4-(Hydroxymethyl)benzoic acid: Contains a hydroxymethyl group instead of a bromomethyl group, making it more reactive in oxidation reactions.

Uniqueness: 4-(Bromomethyl)benzoic acid is unique due to its bromomethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives through nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Biologische Aktivität

4-(Bromomethyl)benzoic acid is an aromatic compound with significant biological activity, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals, including antihypertensive agents and photosensitizers for photodynamic therapy.

This compound can be synthesized through the bromination of p-toluic acid using N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator. This reaction typically occurs under reflux conditions in a solvent like chlorobenzene, yielding the desired product in good purity and yield .

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on target proteins and enzymes. This interaction can modify the structure and function of these biomolecules, impacting various biochemical pathways. Notably, it has been shown to facilitate the synthesis of eprosartan, an antihypertensive agent, by targeting enzymes involved in its biosynthesis .

1. Antihypertensive Agents

This compound is crucial in synthesizing eprosartan, which is used to treat hypertension. Eprosartan works by blocking angiotensin II receptors, leading to vasodilation and reduced blood pressure.

2. Photosensitizers for Photodynamic Therapy

This compound also serves as an intermediate in the production of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer used in photodynamic therapy for cancer treatment. The bromomethyl group enhances the attachment of the benzoic acid moiety to the photosensitizer, improving its therapeutic efficacy .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Eprosartan Synthesis

A study demonstrated that this compound effectively acts as a precursor in synthesizing eprosartan. The compound's bromomethyl group plays a critical role in facilitating reactions that lead to the formation of this antihypertensive drug.

Case Study 2: Photodynamic Therapy

Research has shown that temoporfin, synthesized using this compound, exhibits enhanced efficacy in photodynamic therapy for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation contributes to its therapeutic potential .

Eigenschaften

IUPAC Name |

4-(bromomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQSQBRPAJSTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064154 | |

| Record name | Benzoic acid, 4-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6232-88-8 | |

| Record name | 4-(Bromomethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromomethylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromotoluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-(Bromomethyl)benzoic acid?

A1: this compound is an organic compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol. While the provided abstracts don't offer detailed spectroscopic data, they highlight its use as a building block in various syntheses. [, , , , , , , , , , ]

Q2: How is this compound used in synthetic chemistry?

A2: This compound serves as a versatile building block due to its reactive bromomethyl group. It acts as an alkylating agent, enabling the introduction of a benzoic acid moiety into target molecules. For instance, it plays a crucial role in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer treatment. [, , ]

Q3: Are there alternative synthesis routes for Imatinib that avoid using this compound?

A3: While the provided research focuses on this compound, alternative synthesis pathways for Imatinib might exist. Exploring these alternatives could be relevant in optimizing Imatinib production, potentially addressing concerns about genotoxic impurities. [, , ]

Q4: Can this compound be produced through a photochemical process?

A4: Yes, research suggests a high-yield, one-step photochemical synthesis method for producing 3- and 4-(Bromomethyl)benzoic acids. This approach highlights the potential for utilizing photochemistry in efficiently synthesizing this compound. []

Q5: How is this compound used in material science?

A5: Researchers utilized this compound to functionalize upconverting nanoparticles with the photosensitizer Temoporfin (m-THPC). This functionalization enabled singlet oxygen generation under near-infrared excitation, demonstrating its potential in developing materials for photodynamic therapy. [, ]

Q6: How does this compound influence the properties of the photosensitizer Temoporfin in photodynamic therapy?

A6: The use of this compound to modify Temoporfin is critical. It not only facilitates grafting onto nanoparticles but also induces a bathochromic shift in Temoporfin's absorption spectrum. This shift enhances energy transfer from the nanoparticles to Temoporfin, crucial for efficient singlet oxygen generation and photodynamic therapy efficacy. [, ]

Q7: Can this compound be used in the synthesis of temperature-responsive polymers?

A7: Indeed, studies demonstrate its use as a terminating agent in the synthesis of bifunctional poly(2-ethyl-2-oxazolines) with hydrophobic end groups. This modification influenced the polymer's lower critical solution temperature (LCST), highlighting its potential in designing temperature-responsive materials. []

Q8: How is this compound used in coordination chemistry?

A8: Researchers employed this compound to post-functionalize pyridyl-appended Co3+ complexes, converting pyridyl-N donors to carboxylate-O donors. These modified complexes acted as metalloligands, facilitating the synthesis of intriguing one-dimensional catenated coordination polymers with applications in heterogeneous catalysis. []

Q9: How is the catalytic activity of these coordination polymers influenced by the presence or absence of labile coordinated water molecules?

A9: The presence or absence of labile water molecules in these coordination polymers significantly impacted their catalytic performance in Knoevenagel condensation and cyanation reactions. This highlights the importance of subtle structural modifications in tuning the catalytic properties of metal-organic frameworks. []

Q10: How does this compound affect Cytochrome P450 enzyme activity?

A10: Studies with CYP199A4, a bacterial cytochrome P450 enzyme, revealed that while 4-halobenzoic acids themselves weren't oxidized, 4-(chloromethyl)- and this compound underwent oxidation to 4-formylbenzoic acid. This suggests a specific substrate binding and positioning within the enzyme active site, impacting the outcome of the enzymatic reaction. []

Q11: Does the halogen atom in 4-(2'-haloethyl)benzoic acids influence their metabolism by CYP199A4?

A11: Yes, the presence of halogens in 4-(2'-haloethyl)benzoic acids significantly impacted their CYP199A4-mediated metabolism. While both α-hydroxylation and desaturation metabolites were observed, the desaturation pathway was less favored compared to 4-ethylbenzoic acid, potentially due to the halogen's electron-withdrawing effect or altered substrate binding. []

Q12: Are there analytical methods to quantify trace amounts of this compound?

A12: Yes, researchers developed a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify trace levels (as low as 0.5 ppm) of this compound, especially crucial in monitoring its presence as a potential genotoxic impurity in Imatinib drug substances. []

Q13: Can this compound cause allergic reactions?

A13: Yes, there's a documented case of airborne allergic contact dermatitis caused by this compound in a university chemist. This highlights the importance of handling this compound with appropriate safety measures, especially in laboratory settings. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.